3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride
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Overview
Description
3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is a fluorinated azetidine derivative. It is a secondary amine and is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride typically involves the reaction of 3-methylazetidine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethyl group.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form simpler amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted azetidines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include simpler amines.
Scientific Research Applications
3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The compound can modulate enzymatic activity and protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylazetidine
- 2,2,2-Trifluoroethylamine
- 3-(2,2,2-Trifluoroethyl)azetidine
Uniqueness
3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is unique due to the presence of both a methyl group and a trifluoroethyl group on the azetidine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .
Properties
IUPAC Name |
3-methyl-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(3-10-4-5)2-6(7,8)9;/h10H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSSTHJHWZBZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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